molecular formula C9H7BrN4O3S2 B2616528 5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide CAS No. 893142-62-6

5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B2616528
CAS No.: 893142-62-6
M. Wt: 363.2
InChI Key: SFDCULCLWHTLDO-UHFFFAOYSA-N
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Description

5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a novel synthetic compound designed for life sciences research, built around the pharmacologically active 1,3,4-thiadiazole scaffold. This structure is recognized in medicinal chemistry for its broad spectrum of biological activities and its ability to produce mesoionic salts, which facilitates strong interactions with biomolecules. The molecular architecture of this compound, which integrates a brominated furan carboxamide and a carbamoylmethylsulfanyl side chain, suggests significant potential for interdisciplinary investigative applications. Preliminary research on analogous 1,3,4-thiadiazole derivatives indicates this compound may be of interest in several research domains. Its potential as a scaffold for developing anticancer agents is significant, as similar compounds have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas. Some derivatives function as potential inhibitors of key molecular targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in angiogenesis. Other related molecules have shown promise as selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII). Furthermore, the core 1,3,4-thiadiazole structure is found in compounds with documented anti-inflammatory and antibacterial efficacy against resistant bacterial strains, as well as antiviral activity, including investigation against targets such as the SARS-CoV-2 main protease (Mpro). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O3S2/c10-5-2-1-4(17-5)7(16)12-8-13-14-9(19-8)18-3-6(11)15/h1-2H,3H2,(H2,11,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDCULCLWHTLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the furan ring and the bromine atom. Common reagents used in these reactions include brominating agents, sulfur sources, and carboxylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and the furan ring contribute to the compound’s ability to form stable complexes with biological molecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (): Structure: Lacks bromine on the furan and replaces the carbamoylmethyl group with a butan-2-ylsulfanyl chain. Properties: Lower molecular weight (283.37 vs. ~341.2 for the target compound) and increased lipophilicity due to the alkyl chain. Implications: Likely exhibits poorer solubility and target affinity than the target compound .
  • 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine (): Structure: Substitutes the furan-carboxamide with a bromonitrophenyl group. The absence of a carboxamide linkage reduces hydrogen-bonding interactions. Implications: May show higher electrophilic activity but lower selectivity compared to the target compound .

Heterocyclic Hybrid Systems

  • 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine (): Structure: Features dual thiadiazole units linked via a m-xylene bridge. Properties: Planar thiadiazole rings with intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice. Implications: The rigid, hydrogen-bonded structure may enhance thermal stability but limit conformational flexibility for target binding compared to the target compound’s furan-thiadiazole hybrid .
  • N′-5-Tetrazolyl-N-arylacylthioureas (): Structure: Tetrazole rings coupled with thiourea or urea groups. Properties: Exhibit strong herbicidal and plant-growth-regulating activities due to hydrogen-bonding and π-π interactions.

Key Research Findings and Data

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~341.2 (est.) Not reported Br, carbamoylmethyl, thiadiazole
N-[5-(butan-2-ylsulfanyl)-thiadiazol]amide () 283.37 Not reported Butan-2-ylsulfanyl, furan-carboxamide
5-(4-Bromo-2-nitrophenyl)-thiadiazolamine () ~314.2 (est.) Not reported Br, NO2, thiadiazole

Biological Activity

5-bromo-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its structure features a bromine atom, a furan ring, and a thiadiazole ring, which are associated with various biological activities. This article explores the biological activity of this compound, including its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H10BrN3O2S3C_{10}H_{10}BrN_3O_2S_3. The presence of functional groups such as bromine and thiadiazole suggests potential reactivity and biological interaction capabilities.

Property Value
Molecular FormulaC10H10BrN3O2S3C_{10}H_{10}BrN_3O_2S_3
Molecular Weight341.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focus in medicinal chemistry. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to interact with DNA or inhibit topoisomerases could be responsible for its cytotoxic effects.

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines or modulate pathways involved in inflammatory responses. For example, studies on related compounds have shown reduced levels of TNF-alpha and IL-6 in treated cells.

The proposed mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing cell signaling pathways related to growth and apoptosis.
  • DNA Interaction : Potential intercalation with DNA could disrupt replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells when treated with this compound .

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